- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Cas no 91-57-6 (2-Methylnaphthalene)
b-Methylnaphthalene,Aka2-Methylnaphthalene.It is a colorless single crystal crystal,It is an organic synthetic raw material produced by coking.Soluble in alcohol\ether\benzene,Insoluble in water.Belongs to class IIFlammable solid.Toxic,Less toxic than naphthalene.The maximum allowable concentration in the air of the workplace is20mg/m3,Operators should wear protective equipment.
2-Methylnaphthalene structure
2-Methylnaphthalene
2-Methylnaphthalene Properties
Names and Identifiers
-
- 2-Methylnaphthalene
- 2-Methylnaphthalene (beta)
- Para-Aminoacetanilide
- β-Methylnaphthalene
- 2-Methylnaphthalene solution
- beta-Methylnaphthalene
- NAPHTHALENE, 2-METHYL-
- 2-methyInaphthalene
- 2-methyl
- 2-methyl-naphthalen
- Methyl-2-naphthalene
- Naphthalene,2-methyl-
- naphthalene,beta-methyl
- 2-Methylnaphth
- 2-Methylnaphthalene (ACI)
- NSC 3575
- 2-Methylnapthalene
- 2-Methylnaphthalene,97%
- +Expand
-
- MFCD00004118
- QIMMUPPBPVKWKM-UHFFFAOYSA-N
- 1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3
- C1C=C2C(C=C(C)C=C2)=CC=1
- 906859
Computed Properties
- 142.07800
- 0
- 0
- 0
- 142.07825
- 11
- 128
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0
Experimental Properties
- 3.14820
- 0.00000
- 1.6019
- 0.00246 g/100 mL
- 241°C(lit.)
- 34-36 °C (lit.)
- Fahrenheit: 208.4 ° f
Celsius: 98 ° c - 0.025g/l
- 1000 μg/mL in methanol
- White to light yellow monoclinic crystals or molten solids. [1]
- Stable. Incompatible with strong oxidizing agents.
- Insoluble in water, soluble in ethanol, ether, benzene and other most organic solvents. [9]
- 34.5℃
- Sensitive to humidity
- 1 g/mL at 25 °C(lit.)
2-Methylnaphthalene Security Information
- GHS07 GHS09
- QJ9635000
- 2
- 9
- S26-S37/39-S61-S36/37-S24/25-S23-S53
- III
- R22; R51/53
- Xn N
- UN 3077 9/PG 3
- H302,H315,H319,H335,H411
- P261,P273,P305+P351+P338
- warning
- room temp
- III
- 22-36/37/38-51/53
- Warning
- Yes
- 9
2-Methylnaphthalene Customs Data
- 29029080
-
China Customs Code:
29029080
2-Methylnaphthalene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 500 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Triphenylphosphine , Molybdenum, hexa-μ-carbonylbis(η5-2,4-cyclopentadien-1-yl)bis[(triphenylphosphin… Solvents: Benzene ; 2 h, 78 °C
Reference
- Cross-coupling of aryl halides and triflates with group 13-metal alkylating reagents by palladium-molybdenum and palladium-tungsten mixed-metal catalystsSynthesis, 2006, (1), 111-114,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Tricyclohexylphosphine , Hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohe… (Pd0.25Ni4 encapsulated in UIO-66) Solvents: Toluene , Tetrahydrofuran ; 2 h, 40 °C
Reference
- Pd-Ni BMNPs Encapsulated in UiO-66 as an Efficient Catalyst for the Activation of "Inert" C-O BondsChemCatChem, 2018, 10(19), 4258-4263,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Nickel acetate , 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Solvents: Tetrahydrofuran ; 3 min, rt
1.2 Solvents: Toluene ; 18 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 100 °C → rt
1.2 Solvents: Toluene ; 18 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 100 °C → rt
Reference
- Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond CleavageOrganic Letters, 2015, 17(17), 4352-4355,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: 1,4-Dioxane ; 2 h, rt
1.2 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ; 2 h, 120 °C
1.3 Reagents: Water
1.2 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ; 2 h, 120 °C
1.3 Reagents: Water
Reference
- A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenolsOrganic & Biomolecular Chemistry, 2022, 20(38), 7640-7644,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: 1,4-Dioxane ; 2 h, rt
1.2 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ; 2 h, 120 °C
1.3 Reagents: Water
1.2 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ; 2 h, 120 °C
1.3 Reagents: Water
Reference
- A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenolsOrganic & Biomolecular Chemistry, 2022, 20(38), 7640-7644,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) , Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) , 1,1,1-Trifluoro-N-[(11bS)-4-sulfidodinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepi… Solvents: Dichloromethane ; 47 h, 27 - 29 °C
Reference
- Hybrid Catalysis Enabling Room-Temperature Hydrogen Gas Release from N-Heterocycles and TetrahydronaphthalenesJournal of the American Chemical Society, 2017, 139(6), 2204-2207,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) , Nickel, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato… , Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-mercapto-, 4-oxide, (11bS)- Solvents: Dichloromethane ; 48 h, 27 - 29 °C
Reference
- Acceptorless Dehydrogenation of Hydrocarbons by Noble-Metal-Free Hybrid Catalyst SystemOrganic Letters, 2018, 20(7), 2042-2045,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Diphenyliodonium triflate Catalysts: 10-Methyl-9-(2,4,6-trimethylphenyl)acridinium Solvents: Ethyl acetate ; 24 h, rt
Reference
- Metal-Free Visible-Light-Mediated Aromatization of 1,2-DihydronaphthalenesEuropean Journal of Organic Chemistry, 2020, 2020(10), 1482-1485,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Toluene ; 1 h, 30 °C
Reference
- Cross-coupling of aryl/alkenyl silyl ethers with Grignard reagents through nickel-catalyzed C-O bond activationChemistry Letters, 2011, 40(9), 1001-1003,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium isopropoxide Catalysts: Bis(1,5-cyclooctadiene)nickel , 1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: 1,4-Dioxane ; 2 h, 100 °C
Reference
- Nickel-catalyzed C-N bond reduction of aromatic and benzylic quaternary ammonium triflatesChemical Communications (Cambridge, 2016, 52(72), 10894-10897,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Palladium chloride Solvents: Methanol ; 1 h, 40 °C
Reference
- Efficient Palladium-Catalyzed C-O Hydrogenolysis of Benzylic Alcohols and Aromatic Ketones with PolymethylhydrosiloxaneAdvanced Synthesis & Catalysis, 2013, 355(2-3), 341-347,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile , 1,3-Bis(1,1-dimethylethyl)hexahydro-1,3,2-diazaphosphorine Solvents: Toluene ; 5 h, 90 °C
Reference
- Exploiting the radical reactivity of diazaphosphinanes in hydrodehalogenations and cascade cyclizationsChemical Science, 2020, 11(18), 4786-4790,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Nickel dichloride , Sodium borohydride Solvents: Methanol ; rt; 20 min, rt
1.2 Reagents: Methanol ; rt
1.2 Reagents: Methanol ; rt
Reference
- Facile reductive dehalogenation of organic halides with nickel boride at ambient temperatureCanadian Journal of Chemistry, 2008, 86(11), 1052-1054,
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Iron , Calcium ; 15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
RSC Advances,
2022,
12(34),
22161-22174
,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Aluminum , Silica ; 30 - 800 °C
Reference
Catalytic pyrolysis of polyethylene and polypropylene over desilicated beta and al-msu-f
Catalysts,
2018,
8(11),
501/1-501/15
,
2-Methylnaphthalene Raw materials
- N,N,N-Trimethyl-2-naphthalenemethanaminium
- naphthalen-2-ol
- Fluorosulfuric acid, 2-naphthalenyl ester
- Trifluoromethanesulfonic acid
- 6-Methyl-1,2,3,4-tetrahydronaphthalene
- 2-(TRIMETHYLSILYL)NAPHTHALENE
- Aluminum, bis[μ-[2-(dimethylamino-κN)ethanolato-κO:κO]]tetramethyldi-
- 2-(chloromethyl)naphthalene
- 2-Naphthyl trifluoromethanesulfonate
- Trimethylboroxin
- 2-Methoxynaphthalene
2-Methylnaphthalene Preparation Products
- 1-Methyl-2-propylbenzene (1074-17-5)
- Undecane (1120-21-4)
- Dodecane (112-40-3)
- Cyclopropane,1,1-dimethyl- (1630-94-0)
- 7-Methylbenzofuran (17059-52-8)
- Cyclopropane, 1-ethyl-2-methyl- (19217-47-1)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- 1H-Indene, 1-methylene- (2471-84-3)
- Dodecane,2,6,11-trimethyl- (31295-56-4)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 3,4-Octadiene,7-methyl- (37050-05-8)
- 2-Methylbenzofuran (4265-25-2)
- 3-Heptene, 4-methyl- (4485-16-9)
- Indane (496-11-7)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- Hexadecane (544-76-3)
- 1,5-Dimethylnaphthalene (571-61-9)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- n-Tetradecane (629-59-4)
- n-Pentadecane (629-62-9)
- 1-Phenyl-1-propyne (673-32-5)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 2-Pentene, 3-ethyl- (816-79-5)
- 4-Methylindan (824-22-6)
- 2-Ethylphenol (90-00-6)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- Indene (95-13-6)
2-Methylnaphthalene Related Literature
-
Calvin Mukarakate,Michael J. Watson,Jeroen ten Dam,Xavier Baucherel,Sridhar Budhi,Matthew M. Yung,Haoxi Ben,Kristiina Iisa,Robert M. Baldwin,Mark R. Nimlos Green Chem. 2014 16 4891
-
2. Deuteration of 2-methylnaphthalene and eugenol in supercritical and pressurised hot deuterium oxideJarno Kalpala,Kari Hartonen,Maarit Huhdanp??,Marja-Liisa Riekkola Green Chem. 2003 5 670
-
Emma A. Hall,Md Raihan Sarkar,Stephen G. Bell Catal. Sci. Technol. 2017 7 1537
-
A. R. Cooper,C. W. P. Crowne,P. G. Farrell Trans. Faraday Soc. 1967 63 447
-
Mannar R. Maurya,Devesh Singh,Fernando Avecilla,Akhilesh Sharma,Puneet Gupta New J. Chem. 2023 47 6114
-
Tao Yang,Lloyd Muzangwa,Ralf I. Kaiser,Adeel Jamal,Keiji Morokuma Phys. Chem. Chem. Phys. 2015 17 21564
-
Zhouxuan Zang,Yingge Chang,Yi Yu,Haihan Zhang,Li Xu,Guoji Liu New J. Chem. 2020 44 17422
-
G. Cum,P. B. D. de la Mare,J. S. Lomas,M. D. Johnson J. Chem. Soc. B 1967 244
-
9. Index of subjects, 1972
-
E. V. Blackburn,C. E. Loader,C. J. Timmons J. Chem. Soc. C 1970 163
91-57-6 (2-Methylnaphthalene) Related Products
- 1321-94-4(Methylnaphthalene)
- 571-61-9(1,5-Dimethylnaphthalene)
- 781-43-1(9,10-Dimethylanthracene)
- 28804-88-8(Dimethylnaphthalene, mixture of isomers)
- 1576-67-6(3,6-Dimethylphenanthrene)
- 2381-21-7(1-Methylpyrene)
- 582-16-1(2,7-dimethylnaphthalene)
- 779-02-2(9-Methylanthracene)
- 483-87-4(1,7-Dimethylphenanthrene)
- 581-42-0(2,6-Dimethylnaphthalene)